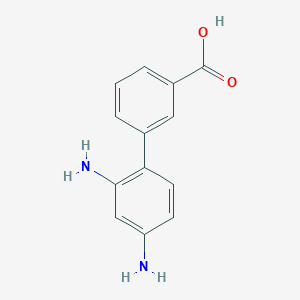propanedinitrile CAS No. 647839-46-1](/img/structure/B12610496.png)
[(6-Ethynylpyridin-3-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(6-Etinilpiridin-3-il)metil]propanodinitrilo es un compuesto químico que presenta un anillo de piridina sustituido con un grupo etinilo en la posición 6 y un grupo trifluoropropilo en la posición 3.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [(6-Etinilpiridin-3-il)metil]propanodinitrilo generalmente involucra la reacción de 6-etinilpiridina con bromuro de 3,3,3-trifluoropropilo en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo en un solvente orgánico como la dimetilformamida (DMF) a temperaturas elevadas para facilitar la formación del producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del producto. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones
[(6-Etinilpiridin-3-il)metil]propanodinitrilo experimenta diversas reacciones químicas, entre ellas:
Oxidación: El grupo etinilo puede oxidarse para formar los compuestos carbonílicos correspondientes.
Reducción: Los grupos nitrilo pueden reducirse a aminas mediante agentes reductores como el hidruro de aluminio y litio.
Sustitución: El grupo trifluoropropilo puede experimentar reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Nucleófilos como el metóxido de sodio o el terc-butóxido de potasio en solventes apróticos polares.
Productos principales formados
Oxidación: Formación de compuestos carbonílicos como aldehídos o cetonas.
Reducción: Formación de aminas primarias.
Sustitución: Formación de derivados de piridina sustituidos.
Aplicaciones Científicas De Investigación
[(6-Etinilpiridin-3-il)metil]propanodinitrilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Investigado por su potencial como ligando en ensayos bioquímicos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de materiales y recubrimientos avanzados.
Mecanismo De Acción
El mecanismo de acción de [(6-Etinilpiridin-3-il)metil]propanodinitrilo implica su interacción con objetivos moleculares y vías específicas. El grupo etinilo puede participar en interacciones π-π con residuos aromáticos en las proteínas, mientras que el grupo trifluoropropilo puede mejorar la lipofilia del compuesto, facilitando su paso a través de las membranas celulares. Estas interacciones pueden modular la actividad de enzimas y receptores, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- (6-Metilpiridin-3-il)metilpropanodinitrilo
- (6-Cloropiridin-3-il)metilpropanodinitrilo
- (6-Bromopiridin-3-il)metilpropanodinitrilo
Singularidad
[(6-Etinilpiridin-3-il)metil]propanodinitrilo es único debido a la presencia del grupo etinilo, que imparte propiedades electrónicas y estéricas distintas. Esto lo convierte en un compuesto valioso para estudiar las relaciones estructura-actividad y desarrollar nuevas entidades químicas con actividades biológicas mejoradas .
Propiedades
Número CAS |
647839-46-1 |
|---|---|
Fórmula molecular |
C14H10F3N3 |
Peso molecular |
277.24 g/mol |
Nombre IUPAC |
2-[(6-ethynylpyridin-3-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C14H10F3N3/c1-2-12-4-3-11(8-20-12)7-13(9-18,10-19)5-6-14(15,16)17/h1,3-4,8H,5-7H2 |
Clave InChI |
GDZWHZCBMNIMIJ-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=NC=C(C=C1)CC(CCC(F)(F)F)(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


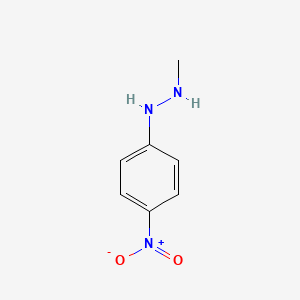
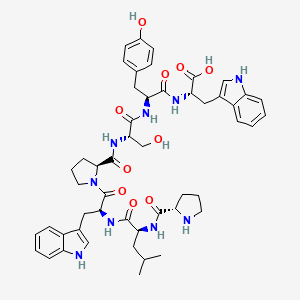
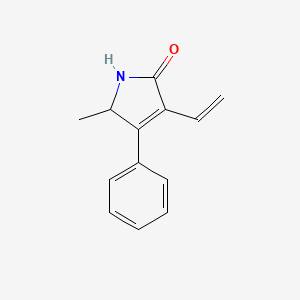
![N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea](/img/structure/B12610431.png)
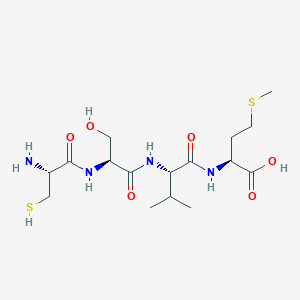
![1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene](/img/structure/B12610441.png)
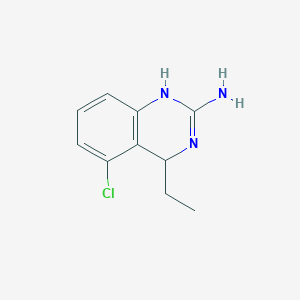
![1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one](/img/structure/B12610451.png)

![3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one](/img/structure/B12610478.png)

propanedinitrile](/img/structure/B12610485.png)
![Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate](/img/structure/B12610488.png)
